REACTION_CXSMILES
|
[CH:1]([O:3][CH2:4][CH2:5][OH:6])=[CH2:2].[CH2:7]([CH:9]1[O:11][CH2:10]1)Br.[OH-].[Na+]>[Br-].C([N+](CCCC)(CCCC)CCCC)CCC.C1(C)C=CC=CC=1>[CH:1]([O:3][CH2:4][CH2:5][O:6][CH2:7][CH:9]1[O:11][CH2:10]1)=[CH2:2] |f:2.3,4.5|
|
Name
|
|
Quantity
|
35.2 g
|
Type
|
reactant
|
Smiles
|
C(=C)OCCO
|
Name
|
|
Quantity
|
62.4 g
|
Type
|
reactant
|
Smiles
|
C(Br)C1CO1
|
Name
|
|
Quantity
|
1.5 g
|
Type
|
catalyst
|
Smiles
|
[Br-].C(CCC)[N+](CCCC)(CCCC)CCCC
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was vigorously stirred for a period of time of about 1 hour at a temperature of 80° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
To a 1000 ml three-necked round bottom flask, equipped with a thermocouple, magnetic stirrer
|
Type
|
TEMPERATURE
|
Details
|
heating mantle
|
Type
|
ADDITION
|
Details
|
were then added portionwise, with the reaction temperature
|
Type
|
FILTRATION
|
Details
|
The mixture was then filtered
|
Type
|
WASH
|
Details
|
rinsed with a small amount of toluene
|
Type
|
CUSTOM
|
Details
|
The toluene was removed
|
Type
|
CUSTOM
|
Details
|
a rotary evaporator under reduced pressure
|
Type
|
DISTILLATION
|
Details
|
the crude product distilled under vacuum
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C(=C)OCCOCC1CO1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 34.6 g | |
YIELD: PERCENTYIELD | 60% | |
YIELD: CALCULATEDPERCENTYIELD | 60% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |